

GIM-122: A Dual-Functioning Monoclonal Antibody Reprogramming the Tumor Microenvironment

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Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

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Gaithersburg, MD – GIM-122, a first-in-class, dual-functioning humanized immunoglobulin G1 (IgG1) kappa monoclonal antibody, is currently under clinical investigation by Georgiamune Inc. as a novel approach to overcome resistance to immunotherapy in patients with advanced solid tumors. The antibody is designed to modulate the tumor microenvironment by targeting the Programmed Death-1 (PD-1) pathway while simultaneously providing a distinct T-cell activation signal, a mechanism aimed at turning "cold" tumors "hot" and responsive to immune attack.

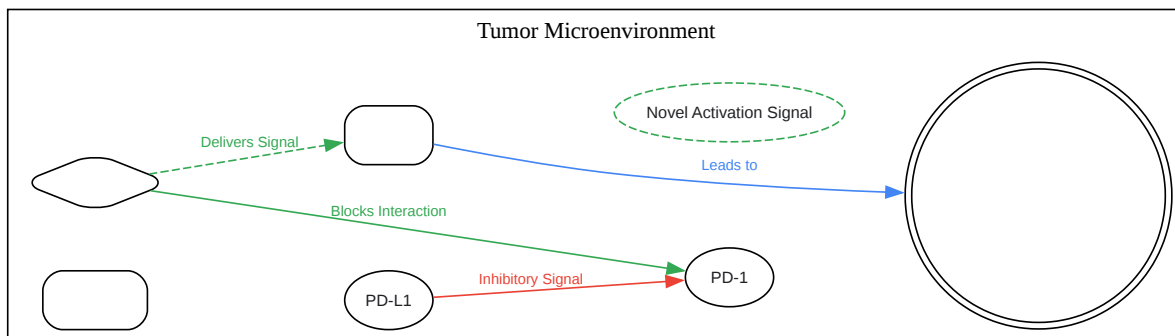
GIM-122 is the culmination of research led by Dr. Samir N. Khleif, a recognized leader in cancer immunology. His work has focused on understanding the mechanisms of resistance to checkpoint inhibitors, particularly the critical role of the initial T-cell activation state in determining therapeutic outcomes.^{[1][2]} This foundational research has paved the way for the development of GIM-122, which is currently being evaluated in a Phase 1/2 clinical trial (NCT06028074) for patients with advanced solid malignancies who have not responded to prior PD-1/PD-L1 inhibitor therapy.^[3]

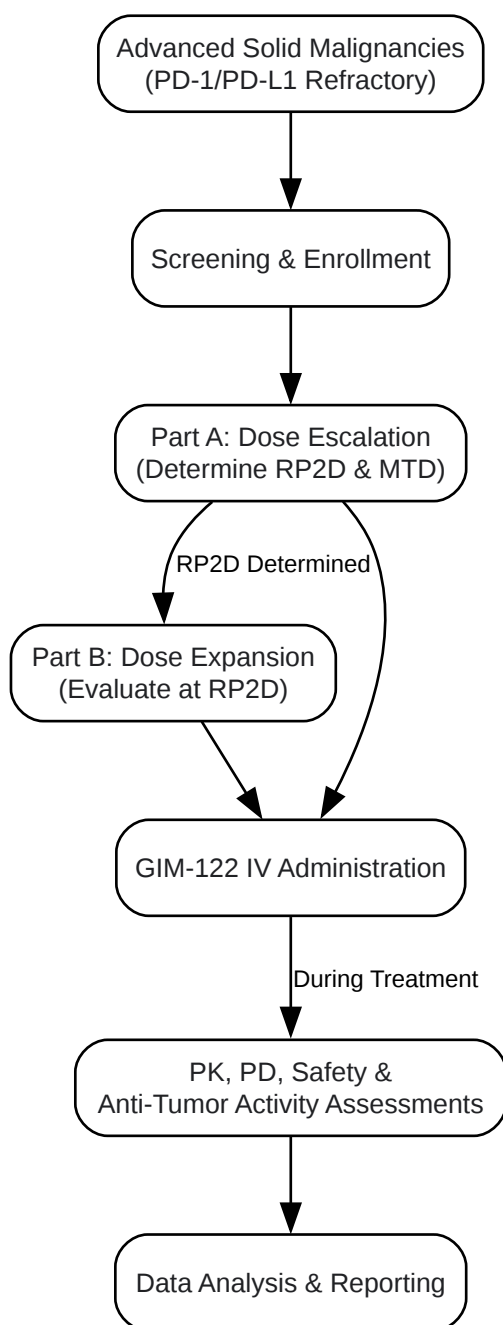
Core Properties of GIM-122

Property	Description
Molecule Type	Humanized Immunoglobulin G1 (IgG1) kappa dual-functioning monoclonal antibody (DFA).[3]
Target	Programmed Death-1 (PD-1) receptor.[4]
Mechanism of Action	Dual-Functioning: 1. PD-1 Blockade: GIM-122 binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells. This action removes a critical inhibitory signal, thereby "releasing the brakes" on the anti-tumor immune response. 2. Novel T-cell Activation: In addition to PD-1 blockade, GIM-122 delivers a proprietary activating signal to T-cells, promoting their proliferation and effector functions. This is intended to overcome the state of T-cell dysfunction often observed in patients resistant to standard checkpoint inhibitors.
Therapeutic Goal	To overcome resistance to PD-1/PD-L1 checkpoint inhibitors in patients with advanced solid malignancies by converting immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy.
Development Stage	Phase 1/2 Clinical Trial (NCT06028074).

Signaling Pathway and Mechanism of Action

GIM-122's innovative approach is rooted in the understanding that simply blocking the PD-1 pathway is often insufficient to generate a robust anti-tumor response, especially in tumors with a non-inflamed microenvironment. The dual-functioning nature of GIM-122 is designed to address this limitation directly.





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References

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- 2. Study Shows Why a Common Form of Immunotherapy Fails, and Suggests Solution | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
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- 4. researchgate.net [researchgate.net]
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